
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Overview
Description
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 1151240-88-8) is a fluorinated β-keto ester with a trifluorophenyl substituent. It is widely used in synthesizing racemic β-amino esters, which serve as precursors for enantiomeric β-amino acids in pharmaceutical applications . The compound’s trifluorophenyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery. Industrially, it is supplied by CKD Bio Corp (Korea) and CymitQuimica in quantities ranging from 100 mg to 25 g, with pricing starting at €126.00 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran . The reaction proceeds as follows:
Step 1: 2,4,5-trifluorophenyl acetonitrile is reacted with ethyl alpha-bromoacetate and zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including inhibitors for various enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. For example, in the synthesis of sitagliptin, the compound is converted by esterase from Pseudomonas stutzeri to a β-keto acid, which is then further processed by transaminases . The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Methyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate
- Structure : The methyl ester analogue (CAS: 769195-26-8) replaces the ethyl group with a methyl ester, reducing molecular weight (246.18 g/mol vs. 260.21 g/mol for the ethyl variant) .
- Applications: Critical in synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs. TR2E2 PluriZyme efficiently catalyzes this conversion (kcat: 3908 ± 0.41 min⁻¹) .
- Performance : Higher enzymatic reactivity compared to ethyl ester due to shorter alkyl chain, which may reduce steric hindrance .
- Purity & Availability : Available at 97% purity from Fluorochem (Product ID: F224038) .
Ethyl 2-Ethyl-4,4,4-Trifluoro-3-Oxo-Butanoate
- Structure: Features an additional ethyl group at position 2 and trifluoro substitution at position 4 (CAS: Not specified) .
- Applications : Used in diverse research applications, though less specific than the trifluorophenyl variants.
Ethyl 3-Oxo-4-(3,4,5-Trimethoxyphenyl)Butanoate
- Structure : Replaces trifluorophenyl with a trimethoxyphenyl group (CAS: 123794-62-7) .
- Electronic Effects : Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. This reduces electrophilicity at the keto position, impacting nucleophilic addition reactions .
- Applications : Less common in pharmaceutical synthesis; primarily used in niche organic transformations.
Ethyl 2,4,5-Trifluorobenzoylacetate
- Structure: Structural similarity score of 0.95 to the target compound, with a benzoyl group instead of a butanoate chain (CAS: 94695-50-8) .
- Reactivity : The benzoyl group may enhance conjugation, altering UV absorption and stability under acidic conditions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Industrial Relevance
- Enzymatic Efficiency : Methyl ester derivatives exhibit superior catalytic performance in transaminase-mediated reactions due to reduced steric effects .
- Synthetic Flexibility: Ethyl esters are preferred for chiral resolution steps, as their longer alkyl chains improve solubility in nonpolar solvents .
- Market Dynamics : Methyl esters are priced higher (e.g., Fluorochem’s 97% purity product) due to demand in antidiabetic drug synthesis, while ethyl esters offer cost-effective scalability .
Biological Activity
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluorophenyl group attached to a butanoate backbone with a keto functional group. This structure contributes to its lipophilicity and potential interactions with biological targets.
Target Enzymes:
The compound primarily targets enzymes involved in metabolic pathways, particularly proteases and esterases . These enzymes play crucial roles in various biochemical processes, including energy metabolism and cellular signaling.
Mode of Action:
this compound inhibits the activity of these enzymes by binding to their active sites. This inhibition can lead to reduced substrate turnover and accumulation of metabolic intermediates, which may disrupt normal cellular functions.
Biochemical Pathways Affected:
The compound's inhibition of key enzymes can impact several biochemical pathways:
- Tricarboxylic Acid (TCA) Cycle
- Glycolysis
These disruptions can result in altered energy production and metabolic flux within cells.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Absorption: Likely occurs through the gastrointestinal tract.
- Distribution: Distributed via the bloodstream.
- Metabolism: Metabolized predominantly by liver enzymes.
- Excretion: Excreted through the kidneys.
These properties influence the compound's bioavailability and therapeutic efficacy.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity:
- Cytotoxicity:
- Anthelmintic Activity:
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had MIC values ranging from 0.073 mg/ml to 0.125 mg/ml for pathogens such as K. pneumoniae and E. sakazakii. This suggests a promising potential for development into new antimicrobial agents .
Cytotoxicity Evaluation
In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines. The results showed that it induced apoptosis in cancer cells at concentrations lower than those required for traditional chemotherapeutics like etoposide (LC50 of 9.8 µg/ml) .
Summary of Findings
Biological Activity | Observed Effects |
---|---|
Antimicrobial | MIC values: 0.073 - 0.125 mg/ml against various bacteria |
Cytotoxicity | Induces apoptosis in cancer cell lines at low concentrations |
Anthelmintic | Effective against P. posthuma and A. galli, superior to albendazole |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, and how are reaction conditions optimized?
The compound is synthesized via a two-step process: (1) condensation of 2,4,5-trifluorophenylacetone with ethyl acetoacetate using triethylamine in acetonitrile at 30–50°C for 8.5 hours, followed by (2) cyclization with 1,1'-carbonyldiimidazole (CDI) at 30°C for 3.5 hours, yielding 83% . Optimization focuses on temperature control, solvent selection (acetonitrile for polar aprotic stability), and stoichiometric ratios to minimize side reactions like keto-enol tautomerization.
Q. What analytical techniques are employed to confirm the structural integrity and purity of this compound?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR, particularly and ) are standard for purity assessment (>97–98% by HPLC) and structural confirmation. Mass spectrometry (MS) validates molecular weight (246.18 g/mol), while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl at ~1700 cm) .
Q. What is the role of this compound in the synthesis of pharmaceuticals like Sitagliptin?
The compound is a critical intermediate in synthesizing Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. It undergoes enzymatic transamination (e.g., via TR2 transaminase) to produce 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a chiral precursor with >99% enantiomeric excess (e.e.) required for drug efficacy .
Advanced Research Questions
Q. How do enzymatic cascades, such as those involving transaminase TR2, enhance the stereoselective synthesis of intermediates from this β-keto ester?
The TR2 PluriZyme catalyzes a two-step cascade: (1) hydrolysis of the β-keto ester to a β-keto acid at its hydrolase site (pH 8.0–9.5, 60–65°C), followed by (2) transamination to the β-amino acid. This bifunctional enzyme eliminates intermediate isolation, reduces reaction steps, and ensures >99% e.e. via precise stereochemical control .
Q. What computational modeling approaches are used to predict the reactivity of this compound in biocatalytic processes?
Molecular docking and density functional theory (DFT) simulations model the enzyme-substrate interactions, particularly the binding affinity of the β-keto ester to TR2’s active site. These studies guide mutagenesis to enhance catalytic efficiency (e.g., modifying residues near the fluorophenyl group for better steric fit) .
Q. How do researchers resolve contradictions in catalytic efficiency data when using different enzyme variants or reaction setups?
Discrepancies in enzyme performance (e.g., activity loss at suboptimal pH) are addressed via kinetic profiling (Michaelis-Menten constants, and ) and stability assays (thermal shift assays). Comparative studies using wild-type vs. engineered TR2 variants identify mutations that improve turnover rates or solvent tolerance .
Q. What strategies mitigate degradation of the compound under varying storage conditions?
Storage at 4°C in airtight, light-resistant containers prevents hydrolysis and oxidation. Lyophilization (freeze-drying) enhances long-term stability, while adding antioxidants (e.g., BHT) or desiccants (e.g., silica gel) minimizes degradation during transport .
Q. How is the compound’s stability assessed under different pH and temperature conditions relevant to pharmaceutical formulations?
Accelerated stability studies expose the compound to pH 1–13 buffers and temperatures up to 60°C. High-resolution LC-MS monitors degradation products (e.g., decarboxylated or hydrolyzed derivatives), while Arrhenius modeling predicts shelf life under standard storage conditions .
Properties
IUPAC Name |
ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYOCIWVYDFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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